![molecular formula C11H16F2O3 B13458277 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiroketal core and two fluorine atoms.
Méthodes De Préparation
The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid typically involves multiple steps. One common method includes the use of a double Michael addition reaction, which is catalyst-free and efficient. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield .
Analyse Des Réactions Chimiques
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with biological targets. In industry, it is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with specific molecular targets. As a spiroketal, it can bind to biological targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid include 1-oxa-9-azaspiro[5.5]undecane derivatives and other spirocyclic compounds with different substituents. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific spiroketal structure and the presence of fluorine atoms, which can significantly influence its reactivity and interactions .
Propriétés
Formule moléculaire |
C11H16F2O3 |
|---|---|
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
9,9-difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C11H16F2O3/c12-11(13)4-2-10(3-5-11)7-8(9(14)15)1-6-16-10/h8H,1-7H2,(H,14,15) |
Clé InChI |
OSGVNZCXAZPYQD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CCC(CC2)(F)F)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


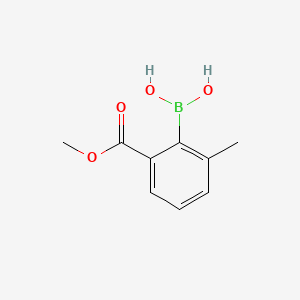
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
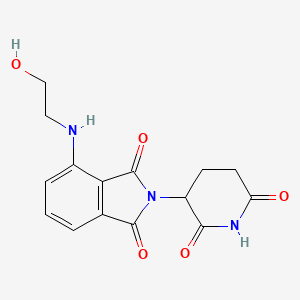
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
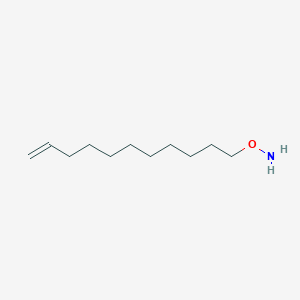
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
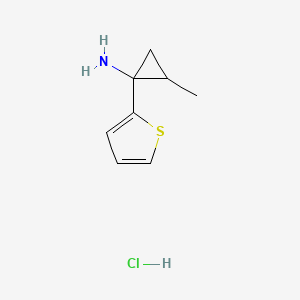
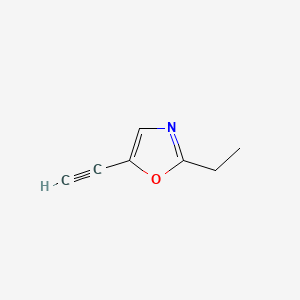
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
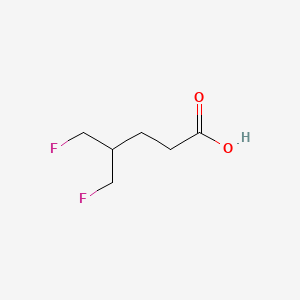
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
